N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide - 40624-74-6

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Catalog Number: EVT-2931740
CAS Number: 40624-74-6
Molecular Formula: C17H17NO2
Molecular Weight: 267.328
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is a synthetic organic compound belonging to the class of substituted propanamides. It serves as a model compound in scientific research, particularly in studying rearrangement reactions and nucleophilic substitutions relevant to the metabolism of carcinogenic amines. This compound is not a medication and does not have any known therapeutic applications.

Molecular Structure Analysis

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide contains a central amide group (-CONH-) linking a 2,6-dimethylphenyl ring and a 3-oxo-3-phenylpropyl moiety. The molecule exhibits significant twisting around the amide bond due to steric interactions between the substituents on the aromatic rings. The spatial arrangement of these groups influences the compound's reactivity and its ability to participate in specific chemical transformations.

Chemical Reactions Analysis

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is primarily studied as a precursor to reactive cyclohexadiene intermediates. These intermediates, formed through rearrangement reactions, are crucial in understanding potential metabolic pathways of carcinogenic amines. Studies have focused on the reactivity of these cyclohexadienes towards various nucleophiles, including water, bromide ions, azide ions, phenylsulfinate, and methyl thioglycolate anion. These reactions typically involve conjugate additions leading to the formation of meta- and para-substituted 2,6-dimethylacetanilides.

Mechanism of Action

The mechanism of action primarily revolves around its transformation into reactive cyclohexadiene intermediates. The rearrangement reaction involves the migration of the aroyl group from the oxygen to the adjacent carbon atom of the aromatic ring, forming the cyclohexadiene structure. This reactive species can then undergo various nucleophilic additions, ultimately leading to the formation of different substituted 2,6-dimethylacetanilides. The specifics of these reactions, including the role of catalysts and intermediates, are crucial in understanding the reactivity and potential biological relevance of these compounds.

Applications

The primary application of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is as a model compound in chemical research. It is utilized to study the formation and reactivity of cyclohexadiene intermediates, which are proposed to be involved in the metabolic activation of certain carcinogenic amines. By understanding the reactivity of these intermediates, researchers can gain insights into the potential carcinogenic mechanisms of certain compounds and develop strategies for mitigating their harmful effects.

N-(2,6-Dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide

Compound Description: This compound features a cup-shaped conformation largely determined by an intramolecular N—H⋯O hydrogen bond. In its crystal structure, double layers of molecules are formed by O—H⋯O and C—H⋯O hydrogen bonds. []

N-(2,6-dimethylphenyl)-1-piperazineacetamide

Compound Description: This molecule is a novel organic-inorganic hybrid molecule. Theoretical and experimental studies reveal its vibrational spectra characteristics, thermodynamic parameters, and nonlinear optical properties. Molecular docking studies suggest potential effects against proteins like SARS-CoV-2. []

N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This molecule exhibits a highly twisted conformation, with its two aromatic rings nearly perpendicular. It forms centrosymmetric lactam-lactam dimers in its crystal structure due to mutual N—H⋯O hydrogen bonds. []

N-(tert-butyl)-2-(N-(2-fluorophenyl)-2-(4-nitrophenyl)acetamido)-3-oxo-3-phenylpropanamide

Compound Description: This compound's crystal structure has been determined to be triclinic, belonging to the space group P1̄. []

N-(2,6-dimethylphenyl)-3,6-dithiacyclohexene-1,2-dicarboximide

Compound Description: This compound is part of a series of N-substituted 3,6-dithiacyclohexene-1,2-dicarboximide derivatives studied for their pharmacological activity. Its structure features a phenyl ring perpendicular to the imide ring. []

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: In the crystal structure of this compound, adjacent molecules are connected through a pair of N—H⋯O hydrogen bonds, resulting in the formation of inversion dimers with an (8) ring motif. []

Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,6-dihydro-pyridazin-1-yl]acetate

Compound Description: This compound's crystal structure exhibits intermolecular C—H⋯O interactions. []

N-(2,6-Dimethylphenyl)-3-methylbenzamide

Compound Description: This compound displays a trans conformation in its N—H and C=O bonds. Its crystal structure reveals C(4) chains formed by intermolecular N—H⋯O hydrogen bonds along the c axis. []

N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide

Compound Description: This pharmacologically active molecule, synthesized from indole acetic acid and 1,3,4-oxadiazole, required a suitable analytical method. Research established a UV visible spectroscopic method at 225 nm, validated according to ICH guidelines for accuracy, precision, sensitivity, specificity, robustness, and ruggedness. Stress degradation studies under acidic, basic, oxidative, UV light, and altered temperature/humidity conditions revealed deterioration. []

1,2-Bis(2,6-dimethylphenyl)-3-phenylguanidine

Compound Description: In the crystal structure of this compound, weak C—H⋯N interactions are observed between neighboring molecules. Furthermore, a minor degree of π–π overlap exists between one of the dimethylphenyl rings and the phenyl ring of an adjacent molecule. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound, identified through structure-activity relationship studies for optimizing lipophilicity, acts as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Demonstrating promising pharmacokinetic profiles and efficacy in in vivo rheumatoid arthritis (RA) models, this compound emerged as a potential clinical candidate for treating inflammatory diseases. []

N-(2,6-dimethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide

Compound Description: This compound, a structural analog of piroxicam, exists in two enantiomeric forms despite lacking a classic stereogenic center. This phenomenon arises from the different sulfonyl oxygen atoms acting as proton acceptors in each enantiomer, leading to distinct biological activities. One form exhibits high analgesic activity, while the other demonstrates significant anti-inflammatory properties. []

3-(2,6-Dimethylphenyl)-2,3-dihydro-2,2,2-trimethoxy-1,3,2-benzoxazaphosph(V)ole

Compound Description: This compound is a trigonal bipyramidal phosphorus compound with a planar five-membered oxazaphosphole ring occupying an apical-equatorial site. The pendant N-(2,6-dimethylphenyl) ring is nearly orthogonal to the benzoxazaphosphole ring system. []

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid

Compound Description: Initially identified as a potent inhibitor of bacterial DNA gyrase, this compound, also known as Compound 1, exhibits interactions with mammalian topoisomerase II (topo II). It shows potential as a starting point for developing novel anti-cancer agents. []

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This series of compounds, synthesized through a multi-step process, combines 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties. Evaluations revealed antiulcer activity comparable to ranitidine, with enhanced activity observed in compounds containing methoxy and nitro substituents. []

N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide

Compound Description: This compound's crystal structure is stabilized by an intramolecular N—H⋯O hydrogen bond. Intermolecular O—H⋯O hydrogen bonds contribute to the formation of a three-dimensional network within the crystal lattice. []

N6-(2-Deoxy-d-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5-N-(2-hydroxy-3-buten-1-yl)-formamidopyrimidine

Compound Description: This compound represents a ring-opened adduct formed from the reaction of 1,3-butadiene (BD) metabolite 3,4-epoxy-1-butene (EB) with DNA. Detected in both EB-treated calf thymus DNA and mammalian cells, this adduct's formation is concentration-dependent and accelerated at elevated pH levels. Studies suggest that it may be a substrate for the base excision repair enzyme NEIL1. []

N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate (SUN 1165)

Compound Description: This compound, also known as SUN 1165, is a potent and long-acting antiarrhythmic agent. It effectively reverts various types of ventricular arrhythmias in animal models without causing significant gastrointestinal or central nervous system side effects. [, , ]

N-(2,6-Dimethylphenyl)diphenylphosphinic Amide

Compound Description: This neutral ligand forms complexes with sodium and calcium ions. In its sodium complex, the sodium ion coordinates through the oxygen atom of the phosphinic amide group. In the calcium complex, the calcium ion adopts a distorted octahedral arrangement coordinated by two phosphinic amide ligands, three THF molecules, and an iodide ion. []

(η6-benzene)-(N-(2,6-dimethylphenyl)-1-(pyridin-2-yl)methanimine-κ2N,N′)ruthenium(II) perchlorate monohydrate

Compound Description: This organometallic ruthenium complex has been structurally characterized by X-ray crystallography, revealing a monoclinic crystal system belonging to the space group P1̅. []

2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides

Compound Description: This class of compounds is synthesized via a ring contraction reaction of 1,2,6-thiadiazines. The reaction involves nitrosation followed by mild acid treatment. []

Bis-(N-(2,6-dimethylphenyl Carbamoylmethyl)Iminodiaceto) Technetate (III) Complex Ion

Compound Description: This technetium-based complex undergoes a ligand exchange reaction with the anticancer drug bleomycin (Blm) to form the technetium-99m-bleomycin (99mTc-Blm) complex ion. This reaction occurs under acidic conditions with a specific molar ratio of the reactants. []

2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Compound Description: This compound's crystal structure reveals the formation of R22(10) type dimers due to N—H⋯O hydrogen bonding between adjacent molecules. The molecule exhibits a twisted conformation due to steric repulsion. []

meso-(Tetrakis(2,6-dimethylphenyl)porphinato)iron(III) chloride (Me8TPP)Fe(III)Cl

Compound Description: This compound acts as a catalyst in the conversion of p-cyano-N,N-dimethylaniline N-oxide (NO) to various products. The catalytic mechanism involves equilibrium ligation of NO to the iron(III) porphyrin, followed by oxygen transfer to generate the products. []

N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624)

Compound Description: Belonging to a novel class of experimental anticonvulsants related to lidocaine, this compound, also known as D2624, has undergone pharmacokinetic and metabolism studies in rats and humans. The research focused on understanding its metabolic pathways and potential formation of 2,6-dimethylaniline (2,6-DMA) as a metabolite. Results showed extensive first-pass metabolism in rats, leading to the identification of D3017 (primary alcohol) and 2,6-DMA as major metabolites. Human studies revealed species differences in metabolic pathways, with D3017 being the primary metabolite detected. []

Properties

CAS Number

40624-74-6

Product Name

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

IUPAC Name

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Molecular Formula

C17H17NO2

Molecular Weight

267.328

InChI

InChI=1S/C17H17NO2/c1-12-7-6-8-13(2)17(12)18-16(20)11-15(19)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

SAGKWXPLWULWTR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.